An In-depth Technical Guide to 2”-O-beta-L-galactopyranosylorientin: Natural Sources, Discovery, and Analysis
An In-depth Technical Guide to 2”-O-beta-L-galactopyranosylorientin: Natural Sources, Discovery, and Analysis
This guide provides a comprehensive technical overview of 2”-O-beta-L-galactopyranosylorientin, a flavone C-glycoside with noteworthy anti-inflammatory properties. Tailored for researchers, scientists, and professionals in drug development, this document delves into the natural origins, discovery, biosynthetic pathways, and the analytical methodologies crucial for its isolation and characterization.
Introduction and Chemical Profile
2”-O-beta-L-galactopyranosylorientin is a flavonoid glycoside, specifically a derivative of orientin, where a beta-L-galactopyranosyl moiety is attached at the 2” position of the glucose sugar. Orientin itself is the 8-C-glucoside of luteolin. This compound has garnered scientific interest due to its biological activities, particularly its anti-inflammatory effects.[1][2][3][4]
Table 1: Chemical and Physical Properties of 2”-O-beta-L-galactopyranosylorientin
| Property | Value | Source |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-8-(2-O-β-L-galactopyranosyl-β-D-glucopyranosyl)-5,7-dihydroxy-4H-1-benzopyran-4-one | [1] |
| Molecular Formula | C₂₇H₃₀O₁₆ | [1] |
| Molecular Weight | 610.518 g/mol | [2][5] |
| CAS Number | 861691-37-4 | [1][5] |
| Appearance | White to yellow solid | MedChemExpress |
| Melting Point | 218-220 °C | [2] |
| Solubility | Soluble in DMSO | [1] |
Caption: Chemical structure of 2”-O-beta-L-galactopyranosylorientin.
Discovery and Natural Occurrences
The discovery and isolation of 2”-O-beta-L-galactopyranosylorientin are prominently documented in a 2005 study by Zou JH, et al., published in Phytochemistry. This research detailed the isolation of four flavone C-glycosides, including the title compound, from the flowers of Trollius ledebourii. The structures were elucidated using a combination of spectroscopic methods, including UV, IR, MS, and NMR analyses.
The primary natural sources of this compound belong to the genus Trollius in the Ranunculaceae family. It has been specifically extracted from the flowers of Trollius ledebourii and Trollius chinensis.[2][4][6][7] These plants are native to the cool temperate regions of the Northern Hemisphere, with a significant diversity in Asia.[8] Beyond the Trollius genus, 2”-O-beta-L-galactopyranosylorientin has also been identified in Lophatherum gracile, a plant from the Poaceae family.[1][9]
Table 2: Principal Natural Sources of 2”-O-beta-L-galactopyranosylorientin
| Plant Species | Family | Plant Part |
| Trollius ledebourii | Ranunculaceae | Flowers |
| Trollius chinensis | Ranunculaceae | Flowers |
| Lophatherum gracile | Poaceae | Whole Plant |
Biosynthesis of Flavone C-Glycosides
The biosynthesis of flavone C-glycosides like orientin, the parent compound of 2”-O-beta-L-galactopyranosylorientin, follows a distinct pathway from that of O-glycosides. The process is initiated with the formation of a flavanone precursor. Key enzymes, flavanone 2-hydroxylase (F2H) and a C-glycosyltransferase (CGT), play a pivotal role. The flavanone is first hydroxylated to a 2-hydroxyflavanone, which then undergoes C-glycosylation. This is followed by dehydration to yield the flavone C-glycoside.
The subsequent attachment of the beta-L-galactopyranosyl moiety to the 2"-position of the glucose on orientin is catalyzed by a specific glycosyltransferase, although the precise enzyme responsible for this final step in the biosynthesis of 2”-O-beta-L-galactopyranosylorientin has not been explicitly characterized in the available literature.
Caption: Generalized biosynthetic pathway of flavone C-glycosides leading to 2”-O-beta-L-galactopyranosylorientin.
Experimental Protocols: Isolation and Characterization
The isolation and purification of 2”-O-beta-L-galactopyranosylorientin from its natural sources involve a multi-step process that leverages the compound's physicochemical properties.
Extraction
A general protocol for the extraction of flavonoids from Trollius species involves the following steps:
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Drying and Pulverization: The plant material, typically the flowers, is air-dried and ground into a fine powder to increase the surface area for solvent extraction.
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Solvent Extraction: The powdered plant material is extracted with a suitable solvent. Methanol or ethanol are commonly used. This can be done at room temperature with stirring or under reflux to enhance extraction efficiency.
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Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
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Solvent Partitioning: The crude extract is often suspended in water and partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The flavonoid glycosides are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).
Isolation and Purification
The purification of 2”-O-beta-L-galactopyranosylorientin from the enriched fraction is achieved through various chromatographic techniques.
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Column Chromatography: The enriched fraction is subjected to column chromatography. Common stationary phases include:
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Polyamide: Effective for separating flavonoids.
-
Silica Gel: Used for further fractionation.
-
Sephadex LH-20: A size-exclusion resin that separates molecules based on their size and is particularly useful for purifying flavonoids.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique used for the final purification of the compound. A reversed-phase C18 column is typically employed with a mobile phase consisting of a gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile.
Caption: A typical workflow for the isolation and purification of 2”-O-beta-L-galactopyranosylorientin.
Characterization
The structural elucidation of 2”-O-beta-L-galactopyranosylorientin relies on a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, and to determine the attachment points of the sugar moieties.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern, which can provide information about the structure of the aglycone and the sequence of the sugar units.
While the complete NMR and MS spectral data for 2”-O-beta-L-galactopyranosylorientin are best sourced from the original research articles, the general features would include signals corresponding to the luteolin aglycone, a C-linked glucose, and an O-linked galactose.
Biological Activity and Potential Applications
2”-O-beta-L-galactopyranosylorientin has demonstrated significant anti-inflammatory activity.[1][4] Studies have shown that it can decrease the production of inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[1] This bioactivity suggests its potential for development as a therapeutic agent for inflammatory conditions.
Conclusion
2”-O-beta-L-galactopyranosylorientin is a naturally occurring flavonoid C-glycoside with promising anti-inflammatory properties. Its primary sources are plants of the Trollius genus, from which it can be isolated and purified using a combination of solvent extraction and chromatographic techniques. The structural elucidation is confirmed through NMR and mass spectrometry. Further research into its pharmacological properties and mechanism of action is warranted to fully explore its therapeutic potential.
References
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Chemsrc. 2''-O-Beta-L-Galorientin | CAS#:861691-37-4. [Link]
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Immunomart. 2"-O-beta-L-galactopyranosylorientin. [Link]
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AdooQ Bioscience. 2'-O-beta-L-Galactopyranosylorientin. [Link]
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Missouri Botanical Garden. Trollius ledebourii. [Link]
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Kew Science. Trollius ledebourii Rchb. | Plants of the World Online. [Link]
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V.G. - Rare plant nursery. Trollius ledebourii. [Link]
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- Zou, J. H., et al. (2005). Flavone C-glycosides from flowers of Trollius ledebouri. Phytochemistry, 66(10), 1121-1125.
- Wu, X. A., Zhao, Y. M., & Yu, N. J. (2006). Flavone c-glycosides from Trollius ledebouri reichb.
- Dong, Q., & Lin, H. (2021). The Flavonoid Biosynthesis Network in Plants. International Journal of Molecular Sciences, 22(23), 12824.
- Witkowska-Banaszczak, E., et al. (2018). Flavonoids from Trollius Europaeus Flowers and Evaluation of Their Biological Activity.
- Zhou, X., et al. (2005). Determination of two flavone glycosides in Trollius ledebourli by HPLC.
- Zuo, G. Y., et al. (2022). Optimization of the extraction process of flavonoids from Trollius ledebouri with natural deep eutectic solvents.
- Zhou, X., et al. (2005). Isolation and purification of flavonoid glycosides from Trollius ledebouri using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
- Zhang, Y., et al. (2018). Flavone C-glycosides from the flowers of Trollius chinensis and their anti-complementary activity. Fitoterapia, 127, 19-24.
- Cui, Y., et al. (2015). Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography.
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